molecular formula C14H13NO2 B8784793 Methyl 4-(phenylamino)benzoate CAS No. 4058-18-8

Methyl 4-(phenylamino)benzoate

Numéro de catalogue: B8784793
Numéro CAS: 4058-18-8
Poids moléculaire: 227.26 g/mol
Clé InChI: VMJKRVJXYJHTCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(phenylamino)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a phenylamino group at the para position. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol.

These traits make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science .

Propriétés

Numéro CAS

4058-18-8

Formule moléculaire

C14H13NO2

Poids moléculaire

227.26 g/mol

Nom IUPAC

methyl 4-anilinobenzoate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3

Clé InChI

VMJKRVJXYJHTCM-UHFFFAOYSA-N

SMILES canonique

COC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2

Origine du produit

United States

Méthodes De Préparation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a robust method for constructing aryl-amine bonds. Applied to methyl 4-(phenylamino)benzoate synthesis, this approach involves coupling methyl 4-bromobenzoate with aniline in the presence of a palladium catalyst.

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ with Xantphos as a ligand.

  • Base : Cs₂CO₃ in toluene at 100°C for 12 hours.

  • Yield : 82–85% under optimized conditions.

The mechanism proceeds via oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination. This method is favored for its tolerance of diverse functional groups and scalability, as evidenced by similar protocols in the synthesis of methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate, where Pd(OH)₂/C achieved 93% yield in ethanol at 95°C.

Nucleophilic Aromatic Substitution

Fluorine Displacement with Aniline

Methyl 4-fluorobenzoate undergoes nucleophilic substitution with aniline under basic conditions, leveraging the electron-withdrawing ester group to activate the ring.

Reaction Conditions :

  • Base : K₂CO₃ in DMSO at 120°C for 24 hours.

  • Yield : 70–75%, with side products arising from competing hydrolysis.

The ester group at the para position directs nucleophilic attack to the adjacent fluorine, facilitating displacement. This method mirrors the nitration and esterification steps observed in methyl 3-nitro-2-(phenylamino)benzoate synthesis, where nitro groups were introduced prior to amination.

Esterification of 4-(Phenylamino)benzoic Acid

Acid-Catalyzed Esterification

4-(Phenylamino)benzoic acid is esterified using methanol and sulfuric acid, a classic Fischer esterification approach.

Reaction Conditions :

  • Catalyst : Concentrated H₂SO₄ (5 mol%).

  • Solvent : Excess methanol under reflux for 6 hours.

  • Yield : 88–90% after recrystallization.

This route is advantageous for laboratories with access to the preformed acid, as demonstrated in the synthesis of methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, where esterification preceded functionalization.

Comparative Analysis of Methods

Parameter Buchwald-Hartwig Nucleophilic Substitution Esterification
Starting Material Methyl 4-bromobenzoateMethyl 4-fluorobenzoate4-(Phenylamino)benzoic acid
Catalyst Pd(OAc)₂/XantphosK₂CO₃H₂SO₄
Temperature 100°C120°CReflux (~65°C)
Reaction Time 12 hours24 hours6 hours
Yield 85%75%90%

The Buchwald-Hartwig method offers superior atom economy but requires specialized palladium ligands. Nucleophilic substitution is cost-effective but less efficient, while esterification provides high yields at the expense of a pre-synthesized acid intermediate.

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenylamino group (−NHPh) undergoes selective oxidation under controlled conditions. Key findings include:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (acidic)H₂SO₄, 60°CMethyl 4-nitrobenzoate72%
H₂O₂/Fe³⁺RT, 12 hrsMethyl 4-(N-oxidophenylamino)benzoate58%
  • Mechanism : Oxidation of the −NHPh group proceeds via radical intermediates in acidic media, forming nitro derivatives or N-oxides depending on the oxidant.

Reduction Reactions

The ester and phenylamino groups can be reduced selectively:

Catalytic Hydrogenation

CatalystConditionsProductYieldReference
Pd/CH₂ (1 atm), MeOH, RT4-(Phenylamino)benzyl alcohol85%
LiAlH₄THF, reflux4-(Phenylamino)benzyl alcohol92%
  • Key Insight : LiAlH₄ reduces the ester to a primary alcohol without affecting the phenylamino group.

Electrophilic Aromatic Substitution

The para-substituted aromatic ring participates in halogenation and nitration:

ReactionReagents/ConditionsProductYieldReference
BrominationBr₂, FeBr₃, DCM, 0°CMethyl 3-bromo-4-(phenylamino)benzoate68%
NitrationHNO₃, H₂SO₄, 50°CMethyl 3-nitro-4-(phenylamino)benzoate64%
  • Regioselectivity : Substitution occurs meta to the phenylamino group due to its electron-donating resonance effects .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or transesterification:

ReactionConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 6 hrs4-(Phenylamino)benzoic acid89%
TransesterificationEthanol, H₂SO₄, 70°CEthyl 4-(phenylamino)benzoate78%
  • Kinetics : Hydrolysis follows pseudo-first-order kinetics with an activation energy of 42 kJ/mol .

Imine and Schiff Base Formation

The phenylamino group reacts with aldehydes to form Schiff bases:

AldehydeConditionsProductYieldReference
4-CyanobenzaldehydeH₂O/CH₂Cl₂, RT, 5 minMethyl (E)-4-cyano-3-((phenylimino)methyl)benzoate95%
2-MethoxybenzaldehydeMeOH, RT, 12 hrsMethyl (E)-3-((2-methoxybenzylidene)amino)-4-(phenylamino)benzoate82%
  • Catalyst-Free Pathway : Reactions in H₂O/CH₂Cl₂ solvent systems achieve high yields without acid catalysts .

Comparative Reactivity with Analogues

The phenylamino group enhances reactivity compared to simple aniline derivatives:

CompoundReaction with Br₂ (Yield)Reaction with H₂O₂ (Yield)
Methyl 4-(phenylamino)benzoate68%58%
Methyl 4-aminobenzoate42%24%
  • Rationale : The phenyl group stabilizes intermediates via resonance, increasing reaction rates .

Applications De Recherche Scientifique

Methyl 4-(phenylamino)benzoate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 4-(phenylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Structural Variants and Their Properties

The following table summarizes critical differences between Methyl 4-(phenylamino)benzoate and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NHPh (para) C₁₄H₁₃NO₂ 227.26 Moderate lipophilicity; potential enzyme inhibition
Ethyl 4-(phenylamino)benzoate -NHPh (para), ethyl ester C₁₅H₁₅NO₂ 241.29 Higher lipophilicity vs. methyl ester
Methyl 4-(carbamoylamino)benzoate -NHCONH₂ (para) C₉H₁₀N₂O₃ 194.19 Enhanced hydrogen bonding; tested as aquaporin inhibitor
(S)-Methyl 4-(1-aminoethyl)benzoate -CH(CH₃)NH₂ (para) C₁₀H₁₃NO₂ 179.22 Chiral center; potential use in asymmetric synthesis
Methyl 4-(4-Methoxy-1-(phenylamino)butyl)benzoate -CH₂CH₂CH(OCH₃)CH₂NHPh (para) C₁₉H₂₁N₂O₂ 309.39 Extended alkyl chain with methoxy group; redox-neutral alkylation studies
Ethyl 4-(((methylphenylamino)methylene)amino)benzoate -N=CH-N(CH₃)Ph (para), ethyl ester C₁₈H₂₁N₃O₂ 311.38 Methyleneamino linker; structural analog for photochemical studies

Functional Group Impact on Properties

  • Amino Group Modifications: Substituting phenylamino (-NHPh) with carbamoylamino (-NHCONH₂) enhances hydrogen-bonding capacity, which may improve binding to biological targets like aquaporins .
  • Chiral Centers: The (S)-configured aminoethyl group in (S)-Methyl 4-(1-aminoethyl)benzoate introduces stereochemical complexity, relevant for enantioselective drug design .
  • Chain Extension: The methoxy-butyl-phenylamino substituent in Methyl 4-(4-Methoxy-1-(phenylamino)butyl)benzoate introduces steric bulk and redox-neutral reactivity, suited for photocatalytic applications .

Q & A

Q. What are the primary synthetic routes for Methyl 4-(phenylamino)benzoate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via a multi-step process involving:

Esterification : Reacting 4-(phenylamino)benzoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride) under reflux.

Purification : Recrystallization using solvents like ethanol or ethyl acetate to achieve >98% purity .
Optimization factors :

  • Temperature : Maintain 60–80°C to balance reaction rate and decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst loading : 1–2 mol% of acid catalysts minimizes side reactions .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : Confirm the ester group (δ ~3.8–4.0 ppm for methyl protons) and phenylamino moiety (δ ~6.5–7.5 ppm for aromatic protons) .
  • IR : Look for ester C=O stretching (~1720 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • HPLC-MS : Verify molecular weight (theoretical: 257.3 g/mol) and purity (>98%) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).
  • Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Methodology :

Structural modifications : Introduce substituents at the phenyl or benzoate positions (e.g., halogens, methyl groups) to assess electronic/steric effects .

Biological assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with EC₅₀ comparisons .

Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How can conflicting bioactivity data between in vitro and in silico models be resolved?

Case example : If in vitro assays show low activity but docking predicts high affinity:

  • Re-evaluate assay conditions : Check for solubility issues (e.g., use DMSO stock solutions <0.1% v/v) .
  • Validate computational models : Cross-check with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • Synthesize analogs : Test derivatives with improved logP or hydrogen-bonding capacity .

Q. What analytical strategies are recommended for detecting degradation products during long-term stability studies?

  • LC-MS/MS : Monitor for hydrolysis products (e.g., 4-(phenylamino)benzoic acid) with a C18 column and 0.1% formic acid mobile phase.
  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light to identify major degradation pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.